3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene
CAS No.:
Cat. No.: VC15884032
Molecular Formula: C7H5BrClNO2S
Molecular Weight: 282.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClNO2S |
|---|---|
| Molecular Weight | 282.54 g/mol |
| IUPAC Name | 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |
| Standard InChI | InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3 |
| Standard InChI Key | RUPPCELDZDHUQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is C₇H₅BrClNO₂S, with a molecular weight of 282.54 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 3, chlorine at position 2, and a nitroprop-1-enyl group at position 5 of the thiophene ring. The canonical SMILES representation is CC(=CC₁=CC(=C(S₁)Cl)Br)N+[O⁻], illustrating the conjugated nitroalkene moiety.
The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the nitro group enhances reactivity toward reduction and nucleophilic attack. X-ray crystallography of analogous compounds reveals planar geometries with bond lengths consistent with delocalized π-electron systems .
Comparative Structural Analysis
Table 1 compares structural features of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene with related thiophene derivatives:
The bromine and chlorine atoms in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene enable halogen bonding with biological targets, while the nitro group contributes to redox activity.
Synthesis and Optimization
Laboratory-Scale Synthesis
A representative synthesis involves the following steps :
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Halogenation: Treatment of 2-chloro-5-methylthiophene with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 3.
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Nitroalkene Coupling: Reaction with nitropropene derivatives under acidic conditions (e.g., POCl₃ in CH₃CN) forms the nitropropenyl sidechain .
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Purification: Column chromatography or recrystallization from toluene yields the final product (>85% purity) .
Key parameters include:
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Solvent selection (polar aprotic solvents enhance reaction rates)
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Catalytic use of Lewis acids (e.g., FeCl₃) to minimize side reactions
Industrial Production
Industrial methods prioritize efficiency and scalability:
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Continuous Flow Reactors: Enable precise temperature modulation and reduce reaction times by 40% compared to batch processes.
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Automated Quenching Systems: Mitigate exothermic risks during halogenation steps.
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Waste Minimization: Solvent recovery systems achieve >90% reuse rates for acetonitrile and dichloromethane .
Table 2 summarizes synthetic yields under varying conditions:
| Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Batch, POCl₃, 75°C | 88 | 92 | |
| Flow, FeCl₃ catalyst | 95 | 98 | |
| Microwave-assisted | 82 | 89 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene exhibits broad-spectrum activity:
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Gram-positive Bacteria: MIC₉₀ = 8 µg/mL against Staphylococcus aureus
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Gram-negative Bacteria: MIC₉₀ = 16 µg/mL against Escherichia coli
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Fungi: Moderate inhibition of Candida albicans (MIC₉₀ = 32 µg/mL)
Mechanistic studies suggest the nitro group undergoes enzymatic reduction, generating reactive oxygen species (ROS) that disrupt microbial membranes. Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant S. aureus (MRSA).
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 12 | Caspase-3 activation |
| MCF-7 (Breast) | 18 | ERK1/2 inhibition |
| A549 (Lung) | 25 | Cyclin B1 downregulation |
Applications in Drug Development
Lead Compound Optimization
Structural modifications enhance pharmacokinetic properties:
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Nitro Group Reduction: Improves solubility but reduces antimicrobial activity
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Halogen Replacement: Fluorine substitution at position 2 increases blood-brain barrier permeability
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Prodrug Formulations: Masking the nitro group as a tert-butyl carbamate enhances oral bioavailability
Materials Science Applications
The compound’s conjugated π-system enables use in:
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Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors
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Electrochromic Devices: Reversible color shifts between 450–600 nm under redox conditions
Future Directions
Synthetic Challenges
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants
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Green Chemistry: Catalytic systems using ionic liquids or biocatalysts
Therapeutic Exploration
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Combination Therapies: Screening with checkpoint inhibitors for oncology
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Neuroinflammation: Targeting NLRP3 inflammasome in Alzheimer’s models
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